molecular formula C26H34N4O2 B2687754 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115999-04-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2687754
CAS RN: 1115999-04-6
M. Wt: 434.584
InChI Key: AJVGIPFPOKIIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enamine Chemistry and Synthesis of α,β-Unsaturated Aldehydes : The study by Carlsson and Lawesson (1982) explores the transformation of cyclohexanone derivatives into enaminones and further reduction to various products, demonstrating methods that could be relevant for synthesizing structurally related compounds (Carlsson & Lawesson, 1982).

  • Hydrogen Bonding in Anticonvulsant Enaminones : Kubicki et al. (2000) examined the crystal structures of anticonvulsant enaminones, revealing insights into the hydrogen bonding and molecular conformations that could be pertinent to understanding the physical and chemical properties of similar compounds (Kubicki et al., 2000).

Biological Applications and Potential Therapeutic Uses

  • Anti-Angiogenic and DNA Cleavage Activities : A study by Kambappa et al. (2017) on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlighted their significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications (Kambappa et al., 2017).

  • Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).

  • Serotonin 1A Receptors Imaging : Choi et al. (2015) evaluated 18F-Mefway, a compound with structural similarities, for quantification of 5-HT1A receptors in human subjects, demonstrating its application in neuroimaging and the study of psychiatric disorders (Choi et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h6,8-11,18-19,22H,2-5,7,12-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVGIPFPOKIIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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